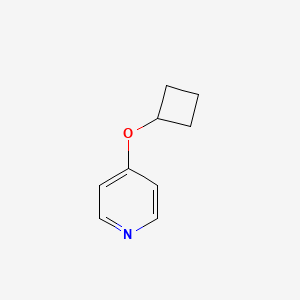

4-Cyclobutoxypyridine

カタログ番号 B8549280

分子量: 149.19 g/mol

InChIキー: ZPGSYNAZZOCMGW-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US08129380B2

Procedure details

4-cyclobutoxypyridine (13) (3.8 g, 25.47 mmol) and rhodium 5% on alumina (0.38 g, 0.05 mmol) in EtOH (50 mL) were stirred under an atmosphere of hydrogen at 5 bar and 25° C. for 16 hours. GCMS analysis indicated no reaction so the mixture was heated to 60° C. for 5 hours but analysis still only indicated trace product formation. Platinum Oxide (0.2 g) catalyst was added and stirred overnight at 60° C., 5 bar, but still no more product formation. The reaction mixture was transferred to a high pressure autoclave and heated overnight at 80° C. and 50 bar no more product formation was observed, thus temperature increased to 100° C. and pressure to 80 bar and left overnight bar but analysis, once more, indicated no more product formation. Thus added 5% ruthenium on Carbon (0.2 g) and heated overnight at 120° C. and 100 bar. Analysis showed no remaining starting material. The reaction was cooled and filtered and solvent evaporated to afford a yellow oil. The crude product was purified by distillation at 0.55 mBar, collecting fractions that distilled at 55° C. to afford the product as a colourless oil, which was used in next step without any further purification.

Name

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1([O:5][C:6]2[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=2)[CH2:4][CH2:3][CH2:2]1>CCO.[Rh].[Pt]=O.[Ru]>[CH:1]1([O:5][CH:6]2[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]2)[CH2:4][CH2:3][CH2:2]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCC1)OC1=CC=NC=C1

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Rh]

|

Step Two

|

Name

|

|

|

Quantity

|

0.2 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pt]=O

|

Step Three

|

Name

|

|

|

Quantity

|

0.2 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Ru]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred overnight at 60° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

no reaction so the mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated overnight at 80° C.

|

|

Duration

|

8 (± 8) h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

thus temperature increased to 100° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

pressure to 80 bar and left overnight bar

|

|

Duration

|

8 (± 8) h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was cooled

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

solvent evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford a yellow oil

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The crude product was purified by distillation at 0.55 mBar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collecting fractions

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

that distilled at 55° C.

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |